Cas no 1190316-53-0 (3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine)

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a bromo-substituted pyrrolopyridine core, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The methyl group at the 7-position enhances stability and influences electronic properties, making it valuable for medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure and reactivity profile ensure consistent performance in synthetic workflows.
3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine structure
1190316-53-0 structure
Product Name:3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS No:1190316-53-0
MF:C8H7BrN2
MW:211.058580636978
MDL:MFCD12963273
CID:2093337
PubChem ID:53412613
Update Time:2025-08-05

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
    • CS-0324832
    • AKOS025287218
    • 3-BROMO-7-METHYL-6-AZAINDOLE
    • 1190316-53-0
    • 1H-Pyrrolo[2,3-c]pyridine, 3-bromo-7-methyl-
    • MDL: MFCD12963273
    • Inchi: 1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
    • InChI Key: HGIOZWPMBNFOED-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C(C)=NC=CC=21

Computed Properties

  • Exact Mass: 209.97926g/mol
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.654±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.9 g/l) (25 º C),

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3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Suppliers

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(CAS:1190316-53-0)3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Order Number:A892725
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:41
Price ($):181.0/363.0/1087.0
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3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Related Literature

Additional information on 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Recent Advances in the Study of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-53-0) and Its Applications in Chemical Biology and Medicine

The compound 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-53-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a pyrrolopyridine core, serves as a versatile building block in the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics targeting various diseases, including cancer and inflammatory disorders.

One of the key areas of research involving 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of selective JAK2 inhibitors, which are promising candidates for treating myeloproliferative neoplasms. The bromo-substitution at the 3-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to optimize inhibitory activity and selectivity.

In addition to its applications in kinase inhibitor development, 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential in targeting protein-protein interactions (PPIs). PPIs are challenging yet attractive targets for drug discovery due to their central role in cellular processes. A recent preprint on bioRxiv highlighted the use of this compound in the design of small-molecule disruptors of the Bcl-2 family protein interactions, which are pivotal in apoptosis regulation. The study reported that derivatives of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine exhibited nanomolar affinity for Bcl-xL, a key anti-apoptotic protein, suggesting its potential as a scaffold for anticancer agents.

Another notable advancement is the exploration of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in the context of PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. A 2024 study in ACS Chemical Biology described the incorporation of this compound into PROTACs targeting BET family proteins, which are implicated in cancer and inflammatory diseases. The bromo-substituted pyrrolopyridine moiety was found to enhance the binding affinity and proteolytic efficiency of the resulting PROTACs, underscoring its value in this emerging therapeutic modality.

Despite these promising developments, challenges remain in the optimization of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine-based compounds. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent computational and experimental efforts have focused on elucidating the pharmacophoric features of this scaffold to guide rational drug design. For instance, molecular docking and dynamics simulations have provided insights into the binding modes of its derivatives with various biological targets, facilitating the identification of optimal substituents for improved efficacy and safety.

In conclusion, 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1190316-53-0) represents a highly versatile scaffold with broad applications in chemical biology and drug discovery. Its utility in kinase inhibitor design, PPI modulation, and PROTAC development highlights its potential to address unmet medical needs. Future research should focus on overcoming the current limitations and expanding its therapeutic scope through innovative synthetic and biological strategies.

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Amadis Chemical Company Limited
(CAS:1190316-53-0)3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
A892725
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):181.0/363.0/1087.0
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